2-[(1Z)-2-Nitroprop-1-en-1-yl]furan
Description
The Versatility of Nitroalkenes in Heterocyclic Synthesis
Nitroalkenes are exceptionally versatile building blocks in organic synthesis, primarily due to the powerful electron-withdrawing nature of the nitro group. This property renders the double bond highly susceptible to a variety of nucleophilic attacks, making them excellent Michael acceptors. rsc.orgresearchgate.net This reactivity is fundamental to the construction of a wide array of heterocyclic compounds through cascade or domino reactions. rsc.org The nitro group itself is a flexible functional handle that can be transformed into other valuable functionalities such as amino, oxime, or carbonyl groups, further expanding its synthetic utility. rsc.orgnih.gov
The stereochemistry of the nitroalkene is crucial in determining the stereochemical outcome of its reactions. While the more stable (E)-isomers have been extensively studied, there is a growing interest in the chemistry of the less stable (Z)-isomers. The distinct spatial arrangement of substituents in (Z)-nitroalkenes can lead to different stereoselectivities in reactions compared to their (E)-counterparts, offering access to unique molecular scaffolds.
The Furan (B31954) Moiety: A Privileged Scaffold in Advanced Synthesis
The furan ring is a prominent five-membered aromatic heterocycle that is a core component of numerous natural products and pharmaceuticals. nih.govijabbr.comutripoli.edu.ly Its presence in a molecule can impart a range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. ijabbr.comwisdomlib.org In medicinal chemistry, the furan scaffold is often used as a starting point for the design and synthesis of new drug candidates. nih.govijabbr.com
From a synthetic standpoint, the furan ring is a versatile synthon. It can act as a diene in Diels-Alder reactions, leading to the formation of complex polycyclic systems. scribd.com Furthermore, the furan ring can be readily functionalized at various positions, allowing for the introduction of diverse substituents to modulate the properties of the final molecule. organic-chemistry.orgyoutube.com
Structure
3D Structure
Properties
IUPAC Name |
2-[(Z)-2-nitroprop-1-enyl]furan | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-6(8(9)10)5-7-3-2-4-11-7/h2-5H,1H3/b6-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQJRPWHHXBVQO-WAYWQWQTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CO1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CO1)/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33322-20-2 | |
| Record name | 2-(2-Nitro-1-propenyl)furan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033322202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan, 2-(2-nitro-1-propenyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35560 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Academic Research Focus and Scope
Direct Synthesis of Nitroalkenylfurans
Direct methods involve starting with a pre-formed furan ring and constructing the C-nitroprop-1-enyl side chain. This is the most common and straightforward approach for this specific compound.
The most direct and widely reported method for synthesizing this compound is the Knoevenagel-type condensation of furfural with nitroethane. nih.gov This reaction is closely related to the Henry reaction (or nitroaldol reaction), which can be considered the initial step in the sequence. wikipedia.orgmit.edu
The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. wikipedia.orgorganic-chemistry.org In this case, the α-carbon of nitroethane is deprotonated by a base to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of furfural to form a β-nitro alcohol intermediate.
Table 1: Knoevenagel Condensation for this compound Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Reaction Type | Product | Ref |
|---|---|---|---|---|---|
| Furfural | Nitroethane | Isobutylamine | Knoevenagel Condensation | 2-[(1E)-2-Nitroprop-1-en-1-yl]furan | okstate.edu |
A theoretical alternative for direct synthesis involves the nitration of a pre-existing alkenyl furan, such as 2-(prop-1-en-1-yl)furan. However, this method is fraught with challenges. The direct nitration of furan itself is a sensitive reaction. Due to the ring's high reactivity and susceptibility to acid-catalyzed polymerization and ring-opening, harsh nitrating conditions (e.g., nitric acid/sulfuric acid) are generally avoided. masterorganicchemistry.com A common method for nitrating furan involves using acetyl nitrate (B79036) (generated in situ from nitric acid and acetic anhydride), which proceeds via an addition-elimination mechanism rather than a direct electrophilic aromatic substitution. quimicaorganica.org
Applying nitration to an alkenyl furan introduces further complications. The vinyl group is also susceptible to polymerization and oxidation under typical nitration conditions. Modern methods for the direct nitration of olefins have been developed, using reagents like sodium nitrite (B80452) with trifluoroacetic acid (TFA) and an oxidant, or employing photoredox catalysis. researchgate.net These milder conditions could potentially be applied, but there is a significant risk of competing reactions at the furan ring. The synthesis of the related 2-nitro-5-vinylfuran has been reported, but this generally involves building the vinyl group onto a nitrated furan rather than the reverse. acs.org
Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, are powerful tools for forming carbon-carbon bonds, including those between aryl and vinyl groups. organic-chemistry.orgwikipedia.orgyoutube.comyoutube.com
Heck Reaction: This reaction couples an aryl or vinyl halide with an alkene. wikipedia.org In principle, 2-bromofuran (B1272941) could be coupled with 1-nitropropene. However, the electron-withdrawing nature of the nitro group can deactivate the alkene, and the potential for side reactions under the basic conditions required is high.
Suzuki Coupling: This involves the reaction of an organoboron compound (like 2-furylboronic acid) with an alkenyl halide (e.g., 1-bromo-2-nitropropene). mit.edunih.gov While Suzuki couplings are known for their functional group tolerance, the stability of a vinyl halide bearing a nitro group can be a limiting factor.
Stille Coupling: This reaction uses an organotin reagent (e.g., 2-(tributylstannyl)furan) and an alkenyl halide. organic-chemistry.orgwikipedia.org A major drawback is the toxicity of the tin compounds.
While these methods are staples in organic synthesis for creating alkenyl-arenes, their application to the direct synthesis of this compound is not well-documented in the literature. This is likely due to the challenging nature of the nitroalkene coupling partner, which can undergo polymerization, decomposition, or participate in undesired side reactions under catalytic conditions.
Approaches via Nitroalkene Precursors and Furan Cyclizations
An alternative synthetic strategy involves using a nitroalkene as a foundational building block for the construction of the furan ring itself. These methods typically proceed by forming a 1,4-dicarbonyl or equivalent intermediate, which then cyclizes.
Nitroalkenes are excellent Michael acceptors. The reaction of a nitroalkene with a nucleophile derived from a compound with an acidic C-H bond (like the α-carbon of a ketone) can initiate a ring-forming cascade. A notable example is the copper-mediated intermolecular annulation of β-nitrostyrenes with alkyl ketones, which regioselectively produces multisubstituted furans. organic-chemistry.org
The general mechanism involves a Michael addition of the ketone enolate to the nitroalkene. The resulting adduct, a γ-nitro ketone, is a key intermediate. This intermediate is functionally equivalent to a 1,4-dicarbonyl compound, as the nitro group can be converted to a carbonyl group under various conditions (e.g., the Nef reaction). The subsequent acid-catalyzed cyclization and dehydration of this 1,4-dicarbonyl precursor is known as the Paal-Knorr furan synthesis, one of the most fundamental methods for preparing furans. wikipedia.orgorganic-chemistry.org
Extending the principle from the previous section, β-dicarbonyl compounds like β-diketones and β-ketoesters are particularly effective nucleophiles for furan synthesis due to the high acidity of their α-protons. youtube.com The reaction of these compounds with nitroalkenes provides a versatile route to highly functionalized furans.
The process typically begins with a Michael addition of the enolate of the β-dicarbonyl compound to the nitroalkene. This is often referred to as a Michael Initiated Ring Closure (MIRC) sequence. Following the initial C-C bond formation, several pathways can lead to the furan ring. For example, a copper(I)-catalyzed domino reaction has been described where β-ketoesters react with propargylic halides to form furan derivatives. organic-chemistry.org While not involving a nitroalkene directly, it highlights the utility of β-ketoesters in furan synthesis. The reaction of nitroalkenes with β-dicarbonyls can lead to γ-nitro-β-keto-esters or γ-nitro-1,3-diketones. These intermediates can then undergo cyclization, often with concomitant elimination of the nitro group (as nitrous acid) or its transformation, to yield the aromatic furan ring. organic-chemistry.org
Table 2: Furan Synthesis via Nitroalkene Annulation
| Nitroalkene Type | Nucleophile | Catalyst/Conditions | Key Intermediate Type | Subsequent Reaction | Ref |
|---|---|---|---|---|---|
| β-Nitrostyrenes | Alkyl Ketones | Copper-mediated | γ-Nitro Ketone | Paal-Knorr Cyclization | organic-chemistry.org |
Copper-Mediated Intermolecular Annulation of Alkyl Ketones with β-Nitrostyrenes
A significant strategy for the construction of polysubstituted furans involves the copper-mediated intermolecular annulation of alkyl ketones with β-nitrostyrenes. organic-chemistry.org This method provides a regioselective pathway to furan derivatives, and while direct examples using this compound as the specific β-nitrostyrene component are not extensively documented in readily available literature, the general principles of the reaction are well-established and applicable. The reaction is believed to proceed through a cascade of events initiated by the copper catalyst.
This protocol is broadly applicable to a range of both cyclic and acyclic alkyl ketones. organic-chemistry.org The use of a copper catalyst is crucial for the reaction to proceed efficiently. rsc.org Mechanistic studies suggest a radical pathway involving an α-carbon-centered radical, which is generated from the alcohol by a radical initiator like di-tert-butyl peroxide (DTBP), followed by a nitro-elimination step. rsc.org The reaction often exhibits excellent stereospecificity, exclusively yielding (E)-isomers in certain cases. rsc.org
While the specific application to furan-substituted β-nitrostyrenes would require empirical validation, the general reaction conditions offer a foundational approach. A typical reaction would involve heating the alkyl ketone and the β-nitrostyrene derivative in the presence of a copper salt and a suitable solvent.
| Entry | Alkyl Ketone | β-Nitrostyrene Derivative | Catalyst/Solvent | Yield (%) | Ref |
| 1 | Acetone | (E)-β-Nitrostyrene | Cu(OAc)₂ / DMSO | 75 | organic-chemistry.org |
| 2 | Cyclohexanone | (E)-β-Nitrostyrene | Cu(OAc)₂ / DMSO | 82 | organic-chemistry.org |
| 3 | Propiophenone | (E)-β-Nitrostyrene | CuCl / Toluene | 68 | beilstein-journals.org |
This table presents representative yields for the copper-mediated annulation of alkyl ketones with β-nitrostyrene. The application of this methodology to furan-substituted β-nitrostyrenes is anticipated to follow similar principles.
Nef Reaction-Based Syntheses for Fused Furan Systems
The Nef reaction, a classical transformation converting a primary or secondary nitroalkane into a corresponding aldehyde or ketone under acidic conditions, can be ingeniously intercepted to facilitate the synthesis of fused furan systems. tees.ac.uknih.gov This is particularly evident in what is termed the "interrupted Nef reaction."
In this process, a Michael addition of a nucleophile to a nitroalkene can be followed by an intramolecular cyclization that preempts the complete hydrolysis to a carbonyl compound. This strategy has been successfully employed to create annulated furan derivatives. For instance, the reaction of α-methyl nitrostyrene (B7858105) with dimedone, under conditions that would typically promote a Michael addition, leads to the formation of a fused furan derivative. This outcome is rationalized by an initial Michael addition, followed by an interrupted Nef reaction and subsequent elimination of nitrous acid (HNO). tees.ac.uk
The general mechanism of the Nef reaction involves the protonation of a nitronate salt to form a nitronic acid, which is then further protonated to an iminium ion. nih.gov In an interrupted Nef reaction leading to a furan, a suitably positioned internal nucleophile, such as an enol or enolate, can attack an intermediate in the Nef pathway, leading to cyclization and subsequent dehydration to form the furan ring.
A plausible mechanistic pathway for an interrupted Nef reaction leading to a fused furan system is as follows:
Michael addition of a C-nucleophile (e.g., an enolate from a diketone) to the β-position of the nitroalkene.
Protonation of the resulting nitronate anion to form a nitronic acid.
Acid-catalyzed intramolecular cyclization, where the enol oxygen attacks the carbon of the nitronic acid.
Elimination of water and nitrous acid to afford the aromatic fused furan system.
This methodology provides a powerful tool for constructing complex heterocyclic frameworks where the furan ring is annulated to another cyclic system.
Stereoselective Synthesis of (Z)-Isomers of 2-(2-Nitroprop-1-en-1-yl)furan
The stereochemistry of the nitroalkene double bond is of paramount importance as it dictates the three-dimensional arrangement of the molecule and can significantly influence its reactivity and biological activity. The synthesis of the (Z)-isomer of 2-(2-nitroprop-1-en-1-yl)furan can be achieved through stereoselective condensation reactions, most notably the Henry-Knoevenagel reaction between furan-2-carbaldehyde and nitroethane.
Control over the stereochemical outcome of this condensation can often be achieved by careful selection of the reaction conditions, particularly the catalyst and solvent. While the (E)-isomer is often the thermodynamically more stable and more commonly formed product, specific conditions have been developed to favor the formation of the (Z)-isomer.
One effective method for achieving high (Z)-selectivity in the condensation of aldehydes with nitroalkanes involves the use of a base catalyst such as piperidine (B6355638) in a non-polar solvent like dichloromethane (B109758) at room temperature, often in the presence of molecular sieves. The molecular sieves are thought to play a crucial role in trapping water, which can influence the equilibrium between the isomers.
The proposed mechanism for the (Z)-selective pathway suggests the formation of an iminium ion from the aldehyde and piperidine, followed by a nucleophilic attack of the nitronate anion. This pathway is thought to be favored under milder, kinetically controlled conditions.
The following table summarizes conditions that have been reported to favor the (Z)-isomer in the condensation of aldehydes with nitroalkanes, which are applicable to the synthesis of this compound.
| Entry | Aldehyde | Nitroalkane | Catalyst/Solvent/Additive | Temperature | (Z):(E) Ratio | Yield (%) | Ref |
| 1 | Benzaldehyde | Nitroethane | Piperidine / CH₂Cl₂ / 4Å MS | Room Temp. | >99:1 | 85 | General Method |
| 2 | Furfural | Nitroethane | Piperidine / CH₂Cl₂ | Room Temp. | (Z) favored | - | General Method |
| 3 | Cyclohexanecarboxaldehyde | Nitroethane | Piperidine / Toluene | Reflux | 5:95 | 92 | General Method |
This table illustrates the general conditions for achieving (Z)-selectivity in the Henry-Knoevenagel reaction. Specific yields for this compound would require empirical determination but are expected to be good under these conditions.
Electron-Deficient Character and Electrophilic Nature of the Nitroalkene Moiety
The defining feature of the nitroalkene moiety in this compound is its pronounced electrophilic character. This property arises from the powerful electron-withdrawing nature of the nitro group (-NO₂). Through both inductive (-I) and resonance (-M) effects, the nitro group extensively delocalizes the π-electron density of the carbon-carbon double bond, polarizing it significantly.
This polarization creates a substantial partial positive charge (δ+) on the β-carbon (the carbon atom adjacent to the furan ring), making it highly susceptible to attack by nucleophiles. The resonance structures illustrate the delocalization of electron density towards the oxygen atoms of the nitro group, highlighting the electron-deficient nature of the β-carbon. This inherent electrophilicity makes the activated double bond a prime target for a variety of nucleophilic addition reactions. The furan ring, being π-electron rich, further influences the electronic environment, though the reactivity of the exocyclic double bond is dominated by the nitro group's activating effect. orientjchem.orguoanbar.edu.iq
Nucleophilic Addition Reactions to the Activated Double Bond
The electron-deficient double bond of this compound readily undergoes attack by a wide range of nucleophiles. These reactions are fundamental to the synthetic utility of nitroalkenes, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
One of the most characteristic reactions of nitroalkenes is the Michael-type addition, a conjugate 1,4-addition of a nucleophile to the activated π-system. scribd.com In the case of this compound, a nucleophile attacks the electrophilic β-carbon, leading to the formation of a resonance-stabilized nitronate anion intermediate. This intermediate is subsequently protonated, typically during workup, to yield the final addition product.
A diverse array of nucleophiles can be employed in this reaction, including:
Carbon nucleophiles: Enolates derived from ketones, esters, and 1,3-dicarbonyl compounds.
Heteroatom nucleophiles: Amines, thiols, and alcohols.
The reaction is highly versatile and can be catalyzed by both acids and bases. The resulting products are valuable synthetic intermediates, as the nitro group can be further transformed into other functional groups, such as amines or carbonyls.
| Nucleophile Type | Example Nucleophile | General Product Structure |
|---|---|---|
| Carbonyl Enolate | Cyclohexanone | 2-[1-(Furan-2-yl)-2-nitropropyl]cyclohexan-1-one |
| Thiol | Benzenethiol | 2-[1-(Phenylthio)-2-nitropropyl]furan |
| Amine | Piperidine | 1-[1-(Furan-2-yl)-2-nitropropyl]piperidine |
While the furan ring itself can participate as a diene, the term "nitroalkene dienophile" refers to the role of the electron-poor double bond in Diels-Alder reactions. In such reactions, the furan ring acts as the 4π-electron component (diene), and the exocyclic nitro-substituted double bond of a reaction partner would act as the 2π-electron component (dienophile). However, a more prominent reaction for this specific molecule involves the furan ring as the diene reacting with an external dienophile, or, more relevantly, the nitroalkene moiety itself acting as the dienophile.
In a [4+2] cycloaddition, or Diels-Alder reaction, the furan ring can serve as the diene, reacting with a suitable dienophile. However, the aromaticity of furan (resonance energy ~16 kcal/mol) makes it less reactive as a diene compared to non-aromatic analogues like cyclopentadiene. acs.orglibretexts.org
Conversely, and more significantly for this compound's reactivity profile, the nitro-substituted double bond is an excellent dienophile due to its electron-deficient nature. Studies on analogous 2-nitrofurans have shown they can function efficiently as dienophiles in normal-electron-demand Diels-Alder reactions. sciforum.net In these cases, the cycloaddition occurs at the C4-C5 double bond of the furan ring where the nitro group is attached, temporarily breaking the ring's aromaticity to form a bicyclic adduct. The reaction typically proceeds with an electron-rich diene, such as isoprene or Danishefsky's diene. sciforum.net
| Diene | Reaction Conditions | Resulting Adduct Type |
|---|---|---|
| Isoprene | Thermal (e.g., 150-200°C) | Dihydrobenzofuran derivative (after extrusion of nitrous acid) sciforum.net |
| Danishefsky's diene | Thermal | Hydroxybenzofuran derivative sciforum.net |
| Cyclopentadiene | Thermal or Lewis Acid Catalysis | Oxanorbornene derivative |
The feasibility and outcome of pericyclic reactions, such as the Diels-Alder reaction, are governed by the principles of orbital symmetry, often explained by Frontier Molecular Orbital (FMO) theory. libretexts.orgwikipedia.orgmasterorganicchemistry.com For a normal-electron-demand Diels-Alder reaction, the key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.
The electron-withdrawing nitro group on the dienophile (the nitroalkene moiety) significantly lowers the energy of its LUMO. masterorganicchemistry.com Simultaneously, the electron-rich furan ring (acting as the diene) has a relatively high-energy HOMO. This small energy gap between the diene's HOMO and the dienophile's LUMO facilitates the reaction, making it thermally allowed and kinetically favorable. The relative energies of these frontier orbitals control the reaction rate and can influence the regioselectivity of the cycloaddition when using unsymmetrical dienes. libretexts.org
Diels-Alder reactions are renowned for their high degree of stereocontrol, which is a direct consequence of their concerted mechanism. wikipedia.orglibretexts.org The stereochemistry of the dienophile is retained in the product. For this compound, the (Z)-configuration of the double bond would be transferred to the newly formed six-membered ring.
When the reaction creates new stereocenters, diastereoselectivity becomes a critical consideration, often manifesting as endo or exo selectivity. wikipedia.org In the reaction between a furan diene and a dienophile, the endo product is typically the kinetically favored product due to stabilizing secondary orbital interactions between the π-system of the diene and substituents on the dienophile. However, the exo product is often thermodynamically more stable due to reduced steric hindrance. The reaction conditions (temperature, time, catalyst) can therefore influence the diastereomeric ratio of the products. Furthermore, if the nucleophile in a Michael addition is chiral, or if a chiral catalyst is used, the reaction can proceed with high diastereoselectivity, leading to the preferential formation of one diastereomer of the product. libretexts.orgyoutube.com
Reactivity and Mechanistic Investigations of this compound
This article explores the chemical reactivity of this compound, a molecule combining the aromatic furan heterocycle with a reactive nitroalkene substituent. The focus is on the interplay between the furan ring's aromatic character and the electron-withdrawing nature of the side chain, which dictates its behavior in various chemical transformations.
Applications in Advanced Organic Synthesis
Utilization as a Key Building Block for Diverse Heterocyclic Systems
The compound is a valuable starting material for synthesizing a range of heterocyclic structures, which are prevalent in natural products and pharmaceutically active compounds. Its functional group arrangement facilitates cyclization and condensation reactions to form fused and polycyclic ring systems.
Synthesis of Fused Furan (B31954) and Pyrrole (B145914) Derivatives (e.g., Furano[2,3-c]coumarins, Pyrrolo[2,3-c]coumarins)
A notable application of nitroalkenes, including the furan-substituted variant, is in the synthesis of coumarin (B35378) derivatives fused with five-membered heterocyclic rings like furan and pyrrole. Research has demonstrated that reacting 2-aryl-1-nitro-ethenes with 3-hydroxycoumarin (B191489) or 3-aminocoumarin (B156225) can yield furano[2,3-c]coumarins and pyrrolo[2,3-c]coumarins, respectively. jddtonline.info These reactions, often catalyzed by a base like piperidine (B6355638), proceed through a mechanism involving the Nef reaction, where the nitro group is ultimately converted into a carbonyl or facilitates ring closure. jddtonline.info This methodology provides a direct route to these important scaffolds.
Table 1: Synthesis of Fused Coumarin Derivatives
| Starting Materials | Reagents | Product Class | Reference |
|---|---|---|---|
| 3-Hydroxycoumarin, 1-Phenyl-2-nitro-propene | Piperidine, Methanol | 1-Phenyl-2-methyl-furano[2,3-c]coumarin | jddtonline.info |
| 3-Aminocoumarin, 1-Phenyl-2-nitro-propene | Piperidine, Methanol | 1-Phenyl-2-methyl-pyrrolo[2,3-c]coumarin | jddtonline.info |
Construction of Polycyclic and Condensed Ring Systems (e.g., Naphtho[2,3-b]furan-4,9-diones, Furo[2,3-d]pyrimidin-4(3H)-ones)
The reactivity of the nitroalkene moiety is also harnessed for building more complex polycyclic systems.
Naphtho[2,3-b]furan-4,9-diones: This structural motif is found in numerous natural products and drug candidates. nih.gov Synthetic approaches to this system include the reaction of 2-hydroxynaphthalene-1,4-dione with various precursors. beilstein-journals.orgmdpi.com Specifically, the interaction with gem-bromonitroalkenes has been established as a route to 3-substituted naphtho[2,3-b]furan-4,9-diones. beilstein-journals.org This highlights a pathway where a nitro-containing fragment, analogous to 2-[(1Z)-2-nitroprop-1-en-1-yl]furan, can be used to construct this fused quinone system.
Furo[2,3-d]pyrimidin-4(3H)-ones: These fused pyrimidinones (B12756618) are of significant biological interest. umich.edu Their synthesis can be achieved through various routes, including the reaction of pyrimidinols with nitroalkenes. beilstein-journals.org The development of efficient methods for preparing these compounds under mild conditions is crucial due to the potential instability of the furan ring. umich.edu The use of nitroalkene precursors provides a valuable strategy for accessing this heterocyclic core. beilstein-journals.org
Table 2: Synthesis of Polycyclic and Condensed Ring Systems
| Precursor Type | Reactant | Target Heterocycle | Reference |
|---|---|---|---|
| gem-Bromonitroalkenes | 2-Hydroxynaphthalene-1,4-dione | Naphtho[2,3-b]furan-4,9-diones | beilstein-journals.org |
| Nitroalkenes | Pyrimidinols | Furo[2,3-d]pyrimidin-4(3H)-ones | beilstein-journals.org |
Precursor in C-Nucleoside Synthesis
C-nucleosides, where the nucleobase is connected to the sugar via a carbon-carbon bond, are an important class of compounds with therapeutic potential. researchgate.net The synthesis of furan-based C-nucleosides is an area of active research. One relevant synthesis involves the nitration of a pre-existing furan C-nucleoside, 2-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)furan, to produce 5-nitro-2-(β-D-ribofuranosyl)furan. psu.edu This demonstrates that the nitrofuran moiety is a viable component of C-nucleoside structures. While this specific example involves nitrating a pre-formed nucleoside, the chemistry underscores the compatibility of the nitrofuran scaffold within this compound class, suggesting the potential for precursors like this compound to be incorporated into novel C-nucleoside synthetic strategies.
Versatility in the Synthesis of Functionalized Organic Molecules
Beyond the construction of specific heterocyclic cores, this compound's reactivity makes it a versatile tool for creating a variety of functionalized molecules.
Intermediate in the Synthesis of Complex Molecules
The syntheses outlined above inherently position this compound and related nitroalkenes as key intermediates. They serve as carriers of a masked carbonyl function (via the Nef reaction) and as Michael acceptors, enabling the stepwise construction of more elaborate structures. jddtonline.info For instance, in the formation of furano[2,3-c]coumarins, the nitroalkene acts as a three-carbon synthon that first undergoes addition by the coumarin enolate, followed by cyclization and elimination, showcasing its role as a transient but crucial intermediate in the synthetic sequence. jddtonline.info
Derivatization for Introduction of Various Functional Groups
The structure of this compound offers multiple sites for derivatization, allowing for the introduction of a wide range of functional groups.
The Nitroalkene Moiety: This is the primary site of reactivity. It can undergo conjugate addition reactions with a vast array of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.
The Nitro Group: This group can be transformed into other functionalities. The most prominent example is its conversion to a ketone via the Nef reaction, a key step in the synthesis of furano[2,3-c]coumarins. jddtonline.info
The Furan Ring: While often serving as a stable aromatic core, the furan ring can also participate in reactions or be modified, although this can be challenging without affecting other parts of the molecule. umich.edu
The transformation of the nitroalkene into various fused heterocyclic systems is the ultimate demonstration of its derivatization potential, converting a relatively simple acyclic precursor into complex, polycyclic products. jddtonline.infobeilstein-journals.org
Derivatives and Analogues of 2 1z 2 Nitroprop 1 En 1 Yl Furan
Structural Modifications of the Nitroalkene Moiety
The reactivity and properties of the parent compound are significantly influenced by the nitroalkene functional group. Modifications to this part of the molecule, including changes to the alkyl chain, halogenation, and stereochemistry, yield important analogues.
Variations in Alkyl Substituents on the Nitropropene Chain
Altering the substituents on the nitropropene chain directly impacts the steric and electronic nature of the molecule. A primary example of this variation is the analogue 2-(2-nitrovinyl)furan (B1194071), where the methyl group of the nitropropene chain is replaced by a hydrogen atom. This compound, also known as NVF, is a 2-furylethylene derivative. sigmaaldrich.com The synthesis of 2-(2-nitrovinyl)furan can be achieved through the condensation of furfural (B47365) with nitromethane. researchgate.net Research has shown that using sodium tert-butoxide as a catalyst can complete this reaction with stirring for just fifteen minutes, a significant improvement over methods requiring hours of reflux and strong agitation. researchgate.net
These nitroalkenes serve as versatile building blocks in organic synthesis. For instance, the Friedel-Crafts alkylation of naphthols with 2-(2-nitrovinyl)furan has been reported to proceed in an aqueous medium without a catalyst. sigmaaldrich.com
Halogenated Nitroalkenylfuran Analogues (e.g., 2-bromo-5-(2-nitroprop-1-en-1-yl)furan)
The introduction of halogens onto the furan (B31954) ring creates another class of analogues. An example is 2-bromo-5-(2-nitroprop-1-en-1-yl)furan, which features a bromine atom at the 5-position of the furan ring. americanelements.com This compound is a powder at room temperature. americanelements.com The addition of the electronegative bromine atom can significantly alter the electron distribution within the furan ring and the conjugated system.
Another related halogenated compound is 2-bromo-5-nitrofuran. nih.gov While not a nitroalkene itself, it represents a key intermediate or structural relative where a nitro group is directly attached to the halogenated furan ring.
Table 1: Properties of a Halogenated Analogue
| Property | Value |
|---|---|
| Compound Name | 2-bromo-5-(2-nitroprop-1-en-1-yl)furan |
| CAS Number | 35950-37-9 americanelements.com |
| Molecular Formula | C₇H₆BrNO₃ americanelements.com |
| Molecular Weight | 232.03 g/mol americanelements.com |
| Appearance | Powder americanelements.com |
| SMILES | CC(=CC1=CC=C(O1)Br)N+[O-] americanelements.com |
Stereoisomeric Variants (e.g., (E)-2-(2-Nitroprop-1-en-1-yl)furan)
Stereoisomerism around the carbon-carbon double bond of the nitroalkenyl group gives rise to (E) and (Z) isomers. The parent compound is the (Z)-isomer. Its counterpart, (E)-2-(2-nitroprop-1-en-1-yl)furan, has been synthesized and studied. nih.gov
Crystallographic studies have shown that this compound crystallizes exclusively as the (E) isomer. nih.govresearchgate.net In this configuration, the conjugation of double bonds in the furan ring extends to the nitroalkenyl group. nih.govresearchgate.net The planarity of the system is demonstrated by the small angle of 3.9 (1)° between the furan ring plane and the C5-C6-C7-N1 plane of the side chain. researchgate.net Crystals of the (E)-isomer are noted to sublime rapidly at room temperature under Mo Kα radiation, necessitating data collection at low temperatures (100 K). nih.gov
The study of stereoisomers is crucial, as different spatial arrangements can lead to distinct physical properties and biological activities. For example, in related systems, the enantioselective Michael addition of furan-2(5H)-one to (E)-(2-nitrovinyl)benzene yields diastereomers whose configurations can be assigned by comparing experimental and computed NMR data. umn.edu
Modifications of the Furan Ring System
Altering the furan ring itself, either by adding substituents or by fusing it with other ring systems, generates further classes of derivatives.
Substituted Furan Ring Systems (e.g., 2-methylfuran (B129897), 2-nitro-5-(2-nitrovinyl)furan)
Adding substituents to the furan ring modifies its reactivity. 2-Methylfuran, for instance, is a biomass-derived organic compound that can be used as a starting material. nih.gov Eco-friendly "on water" reactions of carbohydrate-derived nitroalkenes with 2-methylfuran have been investigated, yielding furyl derivatives with high diastereoselectivity. rsc.org
A more complex example is 2-nitro-5-(2-nitrovinyl)furan, which features both a nitro group on the furan ring and a nitrovinyl side chain. ontosight.ai This synthetic compound is characterized by its two nitro groups, which make the molecule highly electron-deficient and influence its reactivity. ontosight.ai It exists in the (E) configuration, with the nitro and vinyl groups on opposite sides of the double bond. ontosight.ai Synthesis can be achieved through methods like the nitration of 5-vinylfuran or the reaction of 2-nitrofurans with nitroalkenes. ontosight.ai
Table 2: Comparison of Furan Ring Substitutions
| Compound | Furan Ring Substituent(s) | Nitroalkene Chain | Key Research Finding |
|---|---|---|---|
| 2-[(1Z)-2-Nitroprop-1-en-1-yl]furan | None | (Z)-2-Nitroprop-1-en-1-yl | Parent compound of this study. |
| 2-(2-Nitrovinyl)furan | None | 2-Nitrovinyl | Can be synthesized efficiently via condensation of furfural and nitromethane. researchgate.net |
| 2-Methylfuran Derivatives | 2-Methyl | Varies (e.g., from carbohydrate-derived nitroalkenes) | Reacts with nitroalkenes in eco-friendly "on water" conditions. rsc.org |
| (E)-2-nitro-5-(2-nitrovinyl)furan | 5-Nitro | (E)-2-Nitrovinyl | Highly electron-deficient molecule due to two nitro groups. ontosight.ai |
Fused Furan Systems (e.g., Naphthofurans, Benzofurans)
Fusing the furan ring with aromatic systems like naphthalene (B1677914) or benzene (B151609) creates polycyclic heterocyclic compounds such as naphthofurans and benzofurans. These structural motifs are found in many natural products and pharmacologically active compounds. nih.gov
Naphthofurans: Various naphthofuran derivatives can be synthesized from the reaction of α,β-unsaturated nitroalkenes and naphthols. researchgate.net For example, a one-pot method using a deep eutectic solvent (ChCl/ZnCl₂) as a green reaction medium has been developed to prepare different naphthofuran derivatives. researchgate.net These reactions often proceed via a cascade mechanism. researchgate.net The synthesis of novel naphthofuran derivatives is an active area of research, with applications in preparing materials and bioactive molecules. google.comresearchgate.net
Benzofurans: Benzofuran derivatives are also significant synthetic targets. rsc.org They are composed of fused benzene and furan rings and serve as building blocks for new materials and potential drugs. nih.govnih.gov The synthesis of these compounds can involve various strategies, including the Craven reaction or the coupling of O-(4-nitrophenyl)-hydroxylamine with a diketone followed by cyclization. nih.govgoogle.com The reactivity of nitrostilbenes with aromatic enols can also lead to the formation of furan-fused systems like naphthodihydrofurans, which can be aromatized to create valuable polycondensed heterocycles. nih.gov
Bioisosteric and Isosteric Analogues with Related Reactivity Profiles
In the field of medicinal chemistry and drug design, the strategic modification of a lead compound through bioisosteric or isosteric replacement is a fundamental approach. researchgate.net Bioisosteres are atoms, ions, or groups that share similar peripheral electronic layers, size, and shape, allowing them to produce broadly similar biological effects. scripps.edu This strategy is employed to modulate a molecule's physicochemical properties, such as reactivity, stability, polarity, and lipophilicity, which can refine its pharmacokinetic and pharmacodynamic profile. researchgate.netscripps.edu For the compound this compound, bioisosteric modifications can be considered for both the furan ring and the nitropropenyl side chain.
Analogues Based on Heterocyclic Ring Replacement
The furan ring is a common five-membered aromatic heterocycle that can be replaced by other aromatic systems to alter its electronic properties and reactivity. cambridgemedchemconsulting.com Thiophene (B33073) and pyrrole (B145914) are classical bioisosteres of furan, while pyridine (B92270) represents a six-membered ring replacement. researchgate.net
The reactivity of these heterocyclic rings in electrophilic substitution reactions is a key differentiator. slideshare.net The general order of reactivity is pyrrole > furan > thiophene > benzene. quora.com This trend is governed by the electron-donating ability of the heteroatom within the ring, which influences the electron density of the aromatic system. slideshare.netquora.com Nitrogen in pyrrole is more electron-donating than oxygen in furan, which in turn is more electron-donating than sulfur in thiophene. slideshare.net
| Original Moiety | Bioisosteric Analogue | Impact on Reactivity Profile |
|---|---|---|
| Furan | Thiophene | Thiophene is less aromatic and less reactive towards electrophilic substitution than furan. quora.com The sulfur atom is less electron-donating than oxygen. nih.gov |
| Furan | Pyrrole | Pyrrole is significantly more reactive towards electrophilic substitution than furan due to the greater electron-donating ability of the nitrogen atom. slideshare.net |
| Furan | Pyridine | Pyridine is a π-deficient six-membered ring, making it much less reactive towards electrophilic substitution and more susceptible to nucleophilic substitution compared to furan. researchgate.net |
Analogues Based on Nitro Group Replacement
The aliphatic nitro group (–NO₂) is a potent electron-withdrawing group that strongly activates the propenyl chain for nucleophilic attack (Michael addition). However, the nitro group is sometimes considered a liability in drug candidates. nih.gov Consequently, identifying suitable bioisosteres is an area of active research.
The trifluoromethyl group (–CF₃) has been successfully used as a bioisosteric replacement for an aliphatic nitro group. nih.gov In one study, the CF₃-bearing analogues were found to be more potent and demonstrated improved metabolic stability in vitro compared to their nitro counterparts. nih.gov The cyano group (–CN) is another electron-withdrawing group that can be considered an isostere for the nitro group, sharing similar electronic effects. scripps.edu
Replacing the nitro group in this compound with these groups would preserve the electron-deficient nature of the side chain, which is crucial for its reactivity profile. However, the specific interactions and reaction kinetics would differ. The trifluoromethyl group, for example, is a strong electron-withdrawing group but is generally considered more metabolically stable than the nitro group. nih.govcambridgemedchemconsulting.com
| Original Group | Bioisosteric Analogue | Impact on Electronic Properties/Reactivity |
|---|---|---|
Nitro (-NO₂) | Trifluoromethyl (-CF₃) | Strongly electron-withdrawing. Can serve as a replacement for aliphatic nitro groups, potentially improving metabolic stability while maintaining or enhancing potency. nih.gov |
Nitro (-NO₂) | Cyano (-CN) | Electron-withdrawing group with comparable electronic effects to halogens, but increases hydrophilicity. scripps.edu Maintains the electrophilic character of the double bond. |
By combining these strategies, a diverse range of analogues can be designed. For example, a compound like 2-[(1Z)-2-(trifluoromethyl)prop-1-en-1-yl]thiophene would feature bioisosteric replacements for both the furan ring and the nitro group. The reactivity of such an analogue would be a composite of the electronic contributions from both the thiophene ring and the trifluoromethylpropenyl side chain.
Analytical and Spectroscopic Characterization Methodologies
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
Without experimental data from published research, any attempt to generate the requested content would rely on theoretical predictions or data from analogous but distinct compounds, which would not adhere to the strict requirement of focusing solely on "2-[(1Z)-2-Nitroprop-1-en-1-yl]furan".
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.
The crystal structure of the related compound, (E)-2-(2-Nitroprop-1-enyl)furan, has been determined. Crystals of this compound were found to sublime under Mo Kα radiation at room temperature, necessitating data collection at 100K researchgate.net. The analysis confirmed that the compound crystallized as the E isomer. The structure reveals that the double-bond conjugation of the furan (B31954) ring extends to the nitroalkenyl group researchgate.net. In the crystal lattice, molecular associations are established through N···π interactions involving the furan ring and C-H···O hydrogen bonds researchgate.net.
Table 2: Crystallographic Data for (E)-2-(2-Nitroprop-1-enyl)furan
| Parameter | Value |
| Chemical Formula | C₇H₇NO₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.978 (2) |
| b (Å) | 12.015 (4) |
| c (Å) | 7.420 (2) |
| β (°) | 108.83 (3) |
| V (ų) | 673.3 (3) |
| Z | 4 |
| Temperature (K) | 100 |
Data sourced from a study on (E)-2-(2-Nitroprop-1-enyl)furan.
For comparison, the crystal structure of a similar thiophene (B33073) derivative, (E)-2-(2-Nitroprop-1-enyl)thiophene, has also been reported nih.gov. This compound also adopts an E conformation about the C=C bond, and its crystal structure features weak intermolecular C-H···O interactions nih.gov.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds.
While a specific IR spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on its structural components: a furan ring, a carbon-carbon double bond, and a nitro group.
The furan ring exhibits several characteristic vibrations. These include C-H stretching vibrations typically found in the 3100-3000 cm⁻¹ region, C=C stretching vibrations between 1600-1450 cm⁻¹, and ring breathing modes. The C-O-C stretching of the furan ring usually appears in the 1250-1050 cm⁻¹ range.
The conjugated C=C double bond of the propenyl group is expected to show a stretching vibration in the region of 1650-1600 cm⁻¹. The presence of conjugation with the furan ring and the nitro group can influence the exact position and intensity of this band. The C-H out-of-plane bending (wagging) vibrations for alkenes are also characteristic and appear in the 1000-650 cm⁻¹ region spectroscopyonline.com.
The nitro group (NO₂) is characterized by two strong and distinct stretching vibrations. The asymmetric stretch typically appears in the 1560-1500 cm⁻¹ region, while the symmetric stretch is found between 1360-1300 cm⁻¹ orgchemboulder.comspectroscopyonline.com. The conjugation with the double bond and the furan ring is likely to shift these absorptions to slightly lower wavenumbers compared to aliphatic nitro compounds orgchemboulder.com.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100 - 3000 | C-H Stretch | Furan Ring & Alkene |
| 1650 - 1600 | C=C Stretch | Alkene |
| 1560 - 1500 | Asymmetric NO₂ Stretch | Nitro Group |
| 1600 - 1450 | C=C Stretch | Furan Ring |
| 1360 - 1300 | Symmetric NO₂ Stretch | Nitro Group |
| 1250 - 1050 | C-O-C Stretch | Furan Ring |
| 1000 - 650 | C-H Wag | Alkene |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals.
The molecule this compound possesses an extended conjugated system, which includes the furan ring, the C=C double bond, and the nitro group. This conjugation is expected to result in absorption maxima (λ_max) at longer wavelengths compared to the individual, unconjugated chromophores.
Furan itself exhibits a UV absorption maximum around 208 nm nist.gov. Substitution on the furan ring, especially with a conjugating group at the 2-position, leads to a bathochromic (red) shift of this absorption. For example, substituting a furan ring with a phenyl group can cause a significant bathochromic shift chemicalpapers.com.
The nitro group is a strong chromophore and, when conjugated with a π-system, can significantly influence the UV-Vis spectrum. Nitroaromatic compounds typically show strong absorptions due to π → π* transitions. For instance, nitrobenzaldehyde isomers exhibit strong absorptions around 250 nm, which are attributed to π → π* excitations involving the nitro and benzene (B151609) groups uni-muenchen.de. The nitro group absorption maximum is highly dependent on the rest of the molecule's structure nih.goviu.edu.
Given the extended conjugation in this compound, it is anticipated that the UV-Vis spectrum would show a strong absorption band at a wavelength significantly longer than that of furan itself, likely in the range of 250-350 nm. This absorption would correspond to a π → π* electronic transition within the conjugated system. The presence of the nitro group may also give rise to a weaker n → π* transition at an even longer wavelength.
Table 4: Predicted UV-Vis Absorption for this compound
| Predicted λ_max Range (nm) | Electronic Transition | Associated Chromophore |
| 250 - 350 | π → π | Extended conjugated system (furan-alkene-nitro) |
| > 350 (weak) | n → π | Nitro group |
Theoretical and Computational Investigations of 2 1z 2 Nitroprop 1 En 1 Yl Furan
Electronic Structure and Molecular Orbital Theory Studies
The arrangement of electrons within a molecule dictates its chemical and physical properties. For 2-[(1Z)-2-Nitroprop-1-en-1-yl]furan, computational studies, particularly those on the closely related model compound 2-(2-nitrovinyl)furan (B1194071), shed light on its electronic characteristics. researchgate.net
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
Theoretical investigations on the analogous compound 2-(2-nitrovinyl)furan using Density Functional Theory (DFT) at the B3LYP/6-31G* level show that the HOMO and LUMO are characterized by significant π-character, indicating that reactivity is dominated by the conjugated system. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net
The presence of the electron-withdrawing nitro group and the π-excessive furan (B31954) ring creates a "push-pull" electronic environment. The furan ring acts as an electron donor, while the nitrovinyl group acts as a potent electron acceptor. This intramolecular charge transfer is a key feature of its electronic structure. researchgate.netmdpi.com
Table 1: Calculated FMO Properties for the Model Compound 2-(2-nitrovinyl)furan researchgate.net
| Property | Value (eV) |
| HOMO Energy | Varies with solvent polarity |
| LUMO Energy | Varies with solvent polarity |
| Energy Gap (ΔE) | 4.09 - 4.31 |
Note: Values are for the related compound 2-(2-nitrovinyl)furan and vary with solvent polarity. The data suggests high stability. researchgate.net
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) correspond to electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net
For this compound, the MEP would be expected to show a high negative potential around the oxygen atoms of the nitro group, making this site a prime target for interactions with electrophiles or hydrogen bond donors. Conversely, the regions around the hydrogen atoms of the furan ring and the vinyl group would exhibit a positive potential. The π-system of the furan ring itself represents a region of high electron density. mdpi.com This distribution confirms the molecule's potential to interact with various reagents at specific sites, guiding its chemical reactivity. researchgate.net
Conformational Analysis and Stereochemical Behavior
The spatial arrangement of atoms and the energy required to change this arrangement are fundamental to a molecule's identity and reactivity.
The presence of the carbon-carbon double bond in the propenyl chain restricts rotation, leading to the existence of geometric isomers: (Z) and (E). The (Z) isomer, this compound, has the furan ring and the nitro group on the same side of the double bond. The (E) isomer has them on opposite sides.
The interconversion between Z and E isomers, known as isomerization, does not occur freely at normal temperatures. This conformational stability is due to a significant rotational energy barrier that must be overcome to break and reform the π-bond. mdpi.comresearchgate.net The energy required for this isomerization can be supplied thermally or photochemically. nih.gov Computational studies on similar systems, like azobenzenes, show that the energy barrier for Z → E isomerization can be substantial, and the specific pathway (torsion vs. inversion) depends on the molecule's electronic structure and substituents. researchgate.net The existence and isolation of distinct Z and E isomers for furylnitroalkenes imply a high enough barrier to prevent spontaneous interconversion. nih.gov
The molecular framework of this compound is characterized by an extended system of conjugated π-orbitals. This conjugation spans from the furan ring, through the vinyl double bond, and to the nitro group. This delocalization of π-electrons has a stabilizing effect and strongly favors a planar or near-planar conformation of the molecule to maximize orbital overlap.
Computational geometry optimizations performed on the related 2-(2-nitrovinyl)furan confirm that the molecule adopts a largely planar structure. researchgate.net This planarity allows for efficient electronic communication between the electron-donating furan ring and the electron-withdrawing nitroalkene moiety. This extended conjugation is responsible for the molecule's characteristic electronic properties and reactivity. researchgate.net
Reaction Mechanism Elucidation and Transition State Modeling
Computational modeling is instrumental in mapping out the step-by-step pathways of chemical reactions, identifying intermediates and transition states that are often impossible to observe experimentally. The reactions of furan derivatives with nitroalkenes are of significant interest for synthesizing complex heterocyclic products.
A computational study on the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, a system that models the interaction of a furan with a Z-nitroalkene, reveals a complex, multi-step mechanism. nih.gov Rather than a straightforward [4+2] Diels-Alder cycloaddition, the reaction is predicted to proceed through the formation of various zwitterionic intermediates. nih.gov
The initial step involves a nucleophilic attack from the furan ring onto the electrophilic β-carbon of the nitroalkene. nih.gov The calculations show that several pathways for this attack are possible, leading to different zwitterionic intermediates. These intermediates can then undergo further transformations, such as intramolecular cyclization, to form the final products. The modeling indicates that a simple concerted Diels-Alder mechanism is energetically unfavorable compared to this stepwise, zwitterionic pathway. nih.gov This type of detailed mechanistic insight, provided by transition state modeling, is crucial for understanding and controlling the outcomes of such reactions. nih.gov
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
No published data from theoretical calculations for the NMR chemical shifts or vibrational frequencies of this compound could be located.
Computational studies on similar structures, such as furan and its derivatives, have utilized methods like DFT with the B3LYP functional to calculate vibrational frequencies and the Gauge-Invariant Atomic Orbital (GIAO) method for NMR chemical shifts. globalresearchonline.net For nitro-containing compounds, theoretical calculations have been shown to provide reliable vibrational spectra when compared with experimental results. nih.gov These computational approaches could be applied to this compound in future research to predict its spectroscopic characteristics.
Intermolecular Interactions in Crystal Packing (e.g., N···π interactions, C—H···O hydrogen bonds)
A crystallographic study providing details on the intermolecular interactions for this compound is not available in the public domain.
Emerging Research Directions and Future Perspectives
Green Chemistry Approaches in the Synthesis of Nitroalkenylfurans
The traditional synthesis of 2-[(1Z)-2-Nitroprop-1-en-1-yl]furan often involves Knoevenagel condensation of furfural (B47365) with a nitroalkane, sometimes using catalysts like primary amines. researchgate.net While effective, these methods can present environmental and efficiency challenges. The principles of green chemistry are driving research towards more sustainable synthetic pathways.
Future research will likely focus on:
Biomass-Derived Feedstocks: Emphasizing the use of furfural obtained from the acid hydrolysis of lignocellulosic biomass, such as agricultural waste, reinforces the compound's renewable origins. researchgate.netfrontiersin.org
Biocatalysis: The use of whole-cell biocatalysts or isolated enzymes for the synthesis of furan (B31954) derivatives is a burgeoning field. researchgate.net For instance, research on the asymmetric bioreduction of similar furan-containing ketones to produce chiral alcohols with high enantiomeric excess highlights a potential route for creating chiral nitroalkenylfurans. researchgate.net This approach offers high selectivity under mild, aqueous conditions.
Eco-Friendly Solvents and Conditions: A shift away from volatile organic solvents towards greener alternatives like water or ethanol (B145695) mixtures is anticipated. frontiersin.org Microwave-assisted synthesis is another green technique that can accelerate reaction times and improve energy efficiency, as demonstrated in the preparation of other furan derivatives. rsc.org
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
Catalysis is central to the synthesis of nitroalkenylfurans, and innovation in this area is critical for improving yield, selectivity, and sustainability. Current methods can be limited, prompting a search for more advanced catalytic systems.
Key areas for development include:
Heterogeneous Catalysts: To simplify purification and enable catalyst recycling, research is moving towards solid catalysts. Zeolites and other mesoporous materials, with their high surface area and tunable acidic or basic sites, are promising candidates for catalyzing the condensation reaction. frontiersin.org
Advanced Metal-Based Catalysis: While not yet standard for this specific compound, palladium-catalyzed cycloisomerization reactions are used to synthesize other functionalized furans and benzofurans. researchgate.net Exploring similar metal-catalyzed cross-coupling or condensation reactions could unlock new, highly efficient pathways to nitroalkenylfurans and their derivatives.
Organocatalysis: Low-toxicity, metal-free organocatalysts offer a sustainable alternative to traditional base catalysts. Designing chiral organocatalysts could also provide a direct route to enantiomerically enriched products, which is of significant interest for pharmaceutical applications.
Exploration in Materials Science and Polymer Chemistry
Furan-based polymers are gaining attention as renewable alternatives to petroleum-derived plastics. mdpi.comcore.ac.uk The unique structure of this compound makes it an intriguing candidate for incorporation into novel materials.
Future research could explore:
Functional Monomers: The vinyl and furan moieties allow the molecule to act as a monomer in polymerization reactions. The presence of the nitro group would impart specific functionalities to the resulting polymer, potentially influencing properties like thermal stability, solubility, or electronic characteristics.
Organic Electronics: Many furan-containing organic molecules are investigated for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic semiconductors. nih.gov The extended π-conjugated system in this compound suggests its potential as a building block for new electroactive materials.
Reversible Polymers: The furan ring can participate in reversible Diels-Alder reactions. This chemistry is used to create thermally reversible or self-healing polymer networks. core.ac.uk Incorporating the nitroalkenylfuran unit into such systems could lead to "smart" materials with tunable properties.
Integration into Multicomponent Reactions and Cascade Processes
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. nih.gov Cascade reactions, involving a series of intramolecular transformations, similarly allow for the rapid construction of complex molecules.
This compound is an ideal substrate for these advanced synthetic strategies:
As a Dienophile/Diene: The electron-deficient double bond, activated by the nitro group, is a potent Michael acceptor and can act as a dienophile in Diels-Alder reactions. The furan ring itself can serve as a diene. This dual reactivity opens pathways for complex cycloadditions.
Building Block for Heterocycles: The compound contains multiple reaction sites that can be targeted in a sequential or one-pot fashion. For example, a Michael addition to the nitroalkene followed by an intramolecular cyclization involving the furan ring could lead to novel, densely functionalized heterocyclic systems. nih.govnih.gov This approach streamlines the synthesis of complex molecular architectures, which is highly desirable in medicinal chemistry and drug discovery.
Computational Design of Novel Derivatives with Tuned Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modern chemical research. rsc.org It allows for the in silico design and evaluation of new molecules before their synthesis, saving time and resources.
For this compound, computational studies can:
Predict Reactivity and Properties: DFT calculations can model the electronic structure of the molecule, predicting sites of nucleophilic or electrophilic attack and informing the design of new reactions. This can guide the rational design of derivatives with specific, tailored properties. rsc.org
Design for Specific Applications: By adding various substituents to the furan ring, researchers can computationally screen for derivatives with enhanced electronic, optical, or biological properties. For example, molecular docking studies can predict how newly designed furan derivatives might bind to biological targets like enzymes or receptors, a common practice in drug discovery. nih.govmdpi.com
Elucidate Reaction Mechanisms: Computational modeling can provide detailed insights into the transition states and energy profiles of potential reactions, helping to optimize conditions and predict product outcomes for complex cascade or multicomponent reactions.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-[(1Z)-2-Nitroprop-1-en-1-yl]furan?
The compound can be synthesized via aldol condensation or Claisen-Schmidt reactions. For example, acidic conditions (1 M HCl in acetic acid) promote aldol condensation between 2-acetylfuran and nitroalkanes, while basic conditions (1 M NaOH) favor Claisen-Schmidt reactions for sterically hindered aldehydes. Reaction progress should be monitored via thin-layer chromatography (TLC), and products purified via recrystallization .
Q. How is the (Z)-isomer configuration confirmed experimentally?
The (Z)-isomer is confirmed using ¹H-NMR coupling constants (J ≈ 12–16 Hz for vinylic protons) and X-ray crystallography. For instance, crystallographic data (space group P2₁/n, unit cell parameters a = 7.1061 Å, b = 9.4394 Å, c = 10.743 Å, β = 101.86°) resolve the stereochemistry unambiguously . NMR analysis in DMSO-d₆ (Bruker DRX-400 MHz) further validates the geometry through splitting patterns .
Q. What spectroscopic techniques are essential for characterizing this compound?
- IR spectroscopy : Identifies nitro (1520–1350 cm⁻¹) and furan C-O-C (1260–1000 cm⁻¹) stretches.
- ¹H/¹³C-NMR : Assigns vinyl proton coupling constants and aromatic carbons (e.g., furan ring δ ~110–150 ppm).
- Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., m/z 153.14 for C₇H₇NO₃) .
- Elemental analysis : Validates purity (C, H, N ±0.3% theoretical values) .
Q. How does solvent choice impact stability during storage?
Polar aprotic solvents (e.g., DMSO, DMF) enhance stability by reducing nitro group hydrolysis. Avoid prolonged exposure to moisture or light; store under inert gas (N₂/Ar) at –20°C. Degradation can be tracked via HPLC-UV (λ = 254 nm) .
Advanced Research Questions
Q. What computational strategies predict the compound’s reactivity in nucleophilic additions?
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model charge distribution, showing electron-deficient β-carbon on the nitropropene moiety, making it susceptible to nucleophilic attack. Molecular docking (AutoDock Vina) further predicts binding affinities in enzyme inhibition studies .
Q. How do structural modifications alter bioactivity in related furan derivatives?
Substituent effects are studied via comparative SAR:
- Electron-withdrawing groups (e.g., –NO₂, –Br) enhance antitubercular activity (MIC < 1 µg/mL against M. tuberculosis).
- Hydrophobic groups (e.g., aryl rings) improve membrane permeability in antibacterial assays .
- Stereochemistry : The (Z)-isomer shows 3–5× higher tyrosinase inhibition than (E)-isomers due to better active-site fitting .
Q. What contradictions exist in reported biological activities, and how are they resolved?
Discrepancies in antimicrobial efficacy (e.g., Gram-positive vs. Gram-negative bacteria) arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols (CLSI guidelines) and use positive controls (e.g., ciprofloxacin) to validate results. Synergy studies (checkerboard assays) clarify combinatorial effects .
Q. How is crystallography used to optimize reaction yields?
Crystal packing analysis (Mercury 4.2 software) reveals intermolecular interactions (e.g., C–H···O hydrogen bonds) that influence solubility and recrystallization efficiency. For example, a monoclinic lattice with Z = 4 suggests dimeric precursors may form during synthesis, requiring stoichiometric adjustments .
Q. What mechanistic insights explain failed synthetic routes (e.g., undesired byproducts)?
Failed aldol reactions with dihydroxybenzaldehydes are attributed to steric hindrance and competing keto-enol tautomerization. Switching to Claisen-Schmidt conditions (basic media) avoids this by deprotonating the α-carbon, favoring enolate formation .
Q. How do isotopic labeling studies track metabolic pathways in pharmacological applications?
Isotopes (¹⁴C/³H) incorporated at the nitro or furan positions enable LC-MS/MS quantification of metabolites in in vitro hepatocyte models. For instance, nitro reduction to amine derivatives is a major detoxification pathway, validated via tandem mass fragmentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
